molecular formula C12H13FN2O2 B2644259 N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide CAS No. 2007908-57-6

N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide

Cat. No. B2644259
CAS RN: 2007908-57-6
M. Wt: 236.246
InChI Key: RSRBCLNRYRLEKS-UHFFFAOYSA-N
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Description

“N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide” is a compound that contains a fluorobenzyl group . The fluorobenzyl group is a component of many bioactive molecules and plays a significant role in pharmaceutical, agrochemical, and medicinal chemistry . The placement of fluorine atoms in a molecule can significantly influence its chemical and physical properties .

Scientific Research Applications

Metabolic Studies and HIV Integrase Inhibition

  • Metabolic Fate and Excretion in Preclinical Models : A study employed 19F-NMR spectroscopy to explore the metabolic fate and excretion of potent HIV integrase inhibitors related to N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide. The research focused on how these compounds are metabolized and eliminated in rats and dogs, highlighting the role of metabolism in their disposition (Monteagudo et al., 2007).

  • HIV Integrase Inhibitors : Another study outlined the design, synthesis, and evaluation of dihydroxypyrimidine-4-carboxamides, including derivatives of N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide, as novel and potent inhibitors of HIV-1 integrase. These compounds were assessed for their efficacy in inhibiting the HIV-integrase-catalyzed strand transfer process, with structural modifications aiming to optimize inhibitory potencies (Pace et al., 2007).

Chemical Synthesis and Material Science Applications

  • Polyamide Synthesis : Research on new diphenylfluorene-based aromatic polyamides derived from derivatives similar to N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide revealed their synthesis and characterized their properties. These polyamides demonstrated significant solubility in organic solvents and high thermal stability, suggesting their utility in material science applications (Hsiao et al., 1999).

Anticholinesterase Activity

  • Coumarin-3-Carboxamides Bearing Tryptamine Moiety : A study focused on the synthesis and assessment of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides for their anticholinesterase activity. These compounds were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with significant activity noted towards AChE. This research underscores the potential of N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide derivatives in developing treatments for diseases like Alzheimer's (Ghanei-Nasab et al., 2016).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c13-9-3-1-8(2-4-9)7-15-12(17)10-5-6-14-11(10)16/h1-4,10H,5-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRBCLNRYRLEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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